Sodium;triphenylborane;hydroxide
Overview
Description
Sodium;triphenylborane;hydroxide is a chemical compound with the molecular formula C18H15BNaO. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a solution in water, with concentrations ranging from 6-10% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;triphenylborane;hydroxide can be synthesized through the reaction of triphenylborane with sodium hydroxide in an aqueous medium. The general procedure involves dissolving triphenylborane in an organic solvent, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is then stirred at room temperature until the adduct forms .
Industrial Production Methods: In industrial settings, the production of triphenylborane-sodium hydroxide adduct involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium;triphenylborane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborane oxide.
Reduction: It can be reduced under specific conditions to yield triphenylborane.
Substitution: The adduct can participate in substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Triphenylborane oxide.
Reduction: Triphenylborane.
Substitution: Substituted triphenylborane derivatives.
Scientific Research Applications
Sodium;triphenylborane;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of triphenylborane-sodium hydroxide adduct involves its behavior as a Lewis acid. It can form Lewis acid-base adducts with various nucleophiles, such as amines. This interaction leads to the formation of stable complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Triphenylborane: A closely related compound with similar chemical properties but without the hydroxide adduct.
Sodium Borohydride: Another boron-containing compound used in reduction reactions.
Phenylboronic Acid: A boronic acid derivative with different reactivity and applications.
Uniqueness: Sodium;triphenylborane;hydroxide is unique due to its ability to form stable complexes with nucleophiles, making it valuable in various chemical reactions and industrial applications. Its solubility in water and specific reactivity profile distinguish it from other boron-containing compounds .
Biological Activity
Sodium triphenylborane hydroxide (NaTPB·OH) is a compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Sodium triphenylborane hydroxide acts primarily as a Lewis acid, forming adducts with various nucleophiles, such as amines and hydroxides. This characteristic allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. The ability to form stable complexes is crucial for its interactions with biological molecules, potentially influencing their activity.
Key Reactions:
- Oxidation: Forms triphenylborane oxide.
- Reduction: Yields triphenylborane under specific conditions.
- Substitution: Can replace hydroxide ions with other nucleophiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sodium triphenylborane hydroxide. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Case Study:
- In vitro tests demonstrated that NaTPB·OH significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with nosocomial infections. The compound's ability to destabilize bacterial membranes was a key factor in its efficacy .
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. Research indicates that sodium triphenylborane derivatives can inhibit specific enzymes involved in cancer progression, such as β-lactamases. These enzymes are crucial for bacterial resistance but also play roles in certain cancer pathways .
Research Findings:
- A study revealed that modifications of the triphenylborane structure significantly enhanced its inhibitory activity against cancer cell lines. The introduction of specific functional groups improved binding affinity to target proteins involved in tumor growth .
Data Table: Biological Activity Summary
Future Directions in Research
The ongoing exploration of sodium triphenylborane hydroxide's biological activity suggests several avenues for future research:
- Mechanistic Studies: Further elucidation of the molecular mechanisms by which NaTPB·OH interacts with biological systems could lead to novel therapeutic applications.
- Formulation Development: Investigating the formulation of NaTPB·OH with other compounds may enhance its efficacy and broaden its application scope in medicine.
- Clinical Trials: Conducting clinical trials to assess the safety and effectiveness of sodium triphenylborane hydroxide in treating infections or cancer could pave the way for its use as a therapeutic agent.
Properties
CAS No. |
12113-07-4 |
---|---|
Molecular Formula |
C18H16BNaO |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
sodium;hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |
InChI Key |
SUZMSMLUONFLDA-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |
Key on ui other cas no. |
12113-07-4 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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